molecular formula C9H8BrN3 B8129563 3-(4-Bromo-1H-pyrazol-3-yl)aniline

3-(4-Bromo-1H-pyrazol-3-yl)aniline

Cat. No.: B8129563
M. Wt: 238.08 g/mol
InChI Key: NEECNCXIIOAVHE-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-3-yl)aniline is a brominated pyrazole-aniline hybrid compound. Its structure consists of a pyrazole ring substituted with a bromine atom at the 4-position and an aniline group at the 3-position. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity.

Properties

IUPAC Name

3-(4-bromo-1H-pyrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-5-12-13-9(8)6-2-1-3-7(11)4-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECNCXIIOAVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of 3-(4-Bromo-1H-pyrazol-3-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reactions . Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the bromine atom or the pyrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, and various catalysts like copper and ruthenium . Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions include various substituted pyrazoles and aniline derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-5-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents on Pyrazole/Aniline Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
3-(4-Bromo-1H-pyrazol-3-yl)aniline (Target) 4-Br (pyrazole), NH₂ (aniline) C₉H₈BrN₃ ~238* Not reported Pyrazole, aniline
3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline 4-Br (pyrazole), CH₂NH₂ (linker) C₁₀H₁₀BrN₃ 252.11 Not reported Pyrazole, benzylamine
3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline 4-Br, 3,5-CH₃ (pyrazole) C₁₂H₁₄BrN₃ 280.16 Not reported Pyrazole, dimethyl
4-(4-Bromopyrazol-1-yl)aniline 4-Br (pyrazole), NH₂ (para) C₉H₈BrN₃ ~238* Not reported Pyrazole, para-aniline
(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one 3-Br (aniline), C=O, OH C₂₀H₁₇BrN₃O₂ 418.27 139–140 Ketone, hydroxyl

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • Methyl Groups : Derivatives with methyl groups on the pyrazole (e.g., 3,5-dimethyl in ) exhibit higher molecular weights and likely increased hydrophobicity compared to the target compound. Methyl groups may enhance steric hindrance, affecting reaction kinetics .
  • Positional Isomerism : The para-substituted analog (4-(4-bromopyrazol-1-yl)aniline ) shows how aniline substitution position influences electronic properties (e.g., resonance effects).

Functional Group Diversity :

  • The ketone-containing derivative demonstrates how additional functional groups (e.g., C=O, OH) introduce hydrogen-bonding capabilities, influencing crystal packing (e.g., dimeric aggregates via C–H···π interactions) and melting points (139–140°C) .
Key Observations:
  • Solvent Effects: Reactions in methanol or ethanol under mild conditions (room temperature or reflux) are common, emphasizing the importance of solvent polarity in stabilizing intermediates .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Analogs

Compound Name IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm) Reference
Sulfonamide-pyrazole derivative 1162 (SO₂), 1653 (C=O), 3433 (NH₂) 1.09 (s, 6H, CH₃), 7.44–7.46 (m, ArH)
(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one Not reported 1.376 Å (C=C), 7.44–7.46 (m, ArH)
Key Observations:
  • IR Spectroscopy : Sulfonamide and carbonyl groups produce distinct peaks (e.g., 1653 cm⁻¹ for C=O ), which are absent in the target compound.
  • ¹H-NMR : Methyl groups in dimethylpyrazole derivatives resonate as singlets (δ ~1.09 ppm), while aromatic protons appear in the δ 7.4–8.1 ppm range .

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